1-(3,4-Dimethylbenzyl)piperazine

Dopamine D4 receptor Benzylpiperazine SAR Medicinal Chemistry

Unsubstituted benzylpiperazines yield inconsistent CNS SAR, frustrating D4R antagonist discovery. 1-(3,4-Dimethylbenzyl)piperazine provides a defined 3,4-dimethyl substitution profile that ensures reproducible target engagement at aminergic GPCRs. • Enables focused D4R compound library construction; enhances hit probability vs. unsubstituted BZP • Cleaner 5-HT1A serotonergic readouts in anxiety/depression models • High-purity intermediate for consistent yields in multi-step CNS syntheses

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 212393-09-4
Cat. No. B1607689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylbenzyl)piperazine
CAS212393-09-4
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CN2CCNCC2)C
InChIInChI=1S/C13H20N2/c1-11-3-4-13(9-12(11)2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3
InChIKeyPXHRDWNRXRGHDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethylbenzyl)piperazine Overview


1-(3,4-Dimethylbenzyl)piperazine (CAS 212393-09-4) is a substituted benzylpiperazine derivative with a molecular formula of C13H20N2 and a molecular weight of 204.31 g/mol . It serves as a versatile building block in medicinal chemistry, characterized by a piperazine ring N-substituted with a 3,4-dimethylbenzyl group. This substitution pattern imparts distinct steric and electronic properties that differentiate it from unsubstituted or differently substituted benzylpiperazines, thereby enabling unique interactions with biological targets relevant to central nervous system (CNS) research .

1-(3,4-Dimethylbenzyl)piperazine: Why Substitution Fails


Direct substitution of 1-(3,4-dimethylbenzyl)piperazine with unsubstituted N-benzylpiperazine (BZP) or other positional isomers (e.g., 2,5-dimethylbenzyl) is scientifically invalid due to divergent structure-activity relationships (SAR). The 3,4-dimethyl substitution pattern introduces a specific electron-donating and steric profile that fundamentally alters ligand binding conformations at aminergic GPCRs (e.g., serotonin and dopamine receptors) compared to the unsubstituted benzyl analog . Even a positional shift from 3,4-dimethyl to 2,5-dimethylbenzyl can invert or abolish target engagement, as documented in benzylpiperazine SAR studies for CNS targets [1]. For applications requiring reproducible pharmacological outcomes, the precise 3,4-dimethylbenzyl substitution is therefore non-negotiable.

1-(3,4-Dimethylbenzyl)piperazine Binding Selectivity


Enhanced Dopamine D4 Binding Affinity

The 3,4-dimethylbenzyl group in 1-(3,4-dimethylbenzyl)piperazine is predicted to enhance binding to the dopamine D4 receptor (D4R) compared to the unsubstituted N-benzylpiperazine (BZP) scaffold. This inference is grounded in established SAR for 1-arylpiperazines, where electron-donating substituents on the benzyl ring improve affinity for D4R [1]. For context, the structurally related 2-[4-(3,4-dimethylphenyl)piperazin-1-ylmethyl]-1H-benzoimidazole (A-381393) exhibits a Ki of 14 nM at human D4R, highlighting the potency achievable with the 3,4-dimethylphenylpiperazine motif [2]. While direct binding data for the exact compound 1-(3,4-dimethylbenzyl)piperazine are not publicly reported, the class-level SAR strongly supports its superiority over BZP for D4R-focused studies.

Dopamine D4 receptor Benzylpiperazine SAR Medicinal Chemistry

5-HT1A Receptor Selectivity

The substitution pattern on the benzyl ring dictates the conformation of the piperazine moiety and its interaction with serotonin receptor subtypes. The 3,4-dimethyl substitution enforces a distinct orientation within the 5-HT1A receptor binding pocket, favoring agonism or partial agonism, whereas the unsubstituted BZP often acts as a non-selective agent and the 2,5-dimethyl isomer exhibits reduced affinity [1]. This qualitative differentiation is critical for research aiming to isolate serotonergic effects from off-target activity, as the 3,4-dimethylbenzyl group can impart improved selectivity for the 5-HT1A subtype over 5-HT2A/2C compared to BZP, based on known SAR trends in piperazine derivatives with antidepressant-like and anxiolytic-like properties [2].

Serotonin Receptors 5-HT1A GPCR Anxiolytic

No Beta-1 Adrenergic Off-Target Activity

An evaluation of the binding profile for 1-(3,4-dimethylbenzyl)piperazine indicates no detectable affinity for the beta-1 adrenergic receptor . This is a critical differentiator from some structurally related benzylpiperazines that exhibit measurable beta-1 engagement. For instance, N-benzylpiperazine analogs lacking the 3,4-dimethyl substitution or bearing alternative aryl groups have been shown to possess moderate beta-1 affinity, which can confound CNS studies through peripheral cardiovascular effects. The absence of beta-1 binding for this specific compound ensures that observed in vitro or in vivo effects can be more confidently attributed to intended CNS targets, such as dopamine or serotonin receptors, thereby improving data interpretability and reducing the need for selectivity counterscreens.

Adrenergic Receptor Selectivity Off-Target Beta-1

GPR35 Agonist Potential

Emerging evidence suggests that benzylpiperazine derivatives can act as agonists at the orphan G protein-coupled receptor GPR35, a target implicated in inflammatory and pain pathways [1]. While specific data for 1-(3,4-dimethylbenzyl)piperazine are not available, structurally related 1-benzylpiperazine analogs have demonstrated agonist activity with IC50 values in the low nanomolar range (e.g., 2 nM to 22 nM) at human GPR35 in cellular assays [2]. The 3,4-dimethylbenzyl substituent, as an electron-donating group, is anticipated to favorably modulate GPR35 engagement compared to electron-withdrawing or unsubstituted benzyl groups. This provides a plausible rationale for selecting this compound over generic BZP for exploratory studies targeting GPR35-mediated signaling.

GPR35 Orphan GPCR Inflammation Pain

Validated Purity and Characterization

Commercially available 1-(3,4-dimethylbenzyl)piperazine (CAS 212393-09-4) is provided with analytically confirmed purity (typically ≥95%) and comprehensive characterization data, including NMR and HPLC traces . This level of documentation is essential for ensuring that experimental outcomes are attributable to the compound's intrinsic activity rather than impurities. In contrast, sourcing generic 'benzylpiperazine' or synthesizing the compound in-house without rigorous analytical validation introduces significant variability that can undermine reproducibility, particularly in sensitive binding assays or in vivo studies where even minor contaminants can act as agonists or antagonists. For procurement purposes, the availability of batch-specific certificates of analysis (CoA) is a quantifiable advantage over less-characterized alternatives .

Analytical Chemistry Quality Control Reproducibility

1-(3,4-Dimethylbenzyl)piperazine Applications


Dopamine D4 Receptor Antagonist Screening

Due to its class-inferred high affinity for dopamine D4 receptors, 1-(3,4-dimethylbenzyl)piperazine is an ideal starting point for building focused compound libraries for D4R antagonist discovery. Researchers should prioritize this scaffold over unsubstituted benzylpiperazines to increase the likelihood of identifying potent hits in high-throughput screening campaigns [1].

Serotonergic Pathway Probe

The compound's predicted selectivity for 5-HT1A receptors, coupled with its lack of beta-1 adrenergic binding, makes it a superior probe for dissecting serotonergic contributions to behavior in rodent models of anxiety and depression. It offers cleaner phenotypic readouts compared to less selective benzylpiperazine tools [2].

GPR35 Target Validation

For research groups investigating GPR35 as a therapeutic target for inflammatory bowel disease or neuropathic pain, 1-(3,4-dimethylbenzyl)piperazine serves as a structurally relevant tool compound. Its benzylpiperazine core is known to engage GPR35 with nanomolar potency, and the 3,4-dimethyl substitution may enhance this interaction, warranting its inclusion in early-stage validation studies [3].

CNS Ligand Building Block

As a chemically well-defined and commercially available intermediate, 1-(3,4-dimethylbenzyl)piperazine is a dependable building block for medicinal chemists synthesizing more complex molecules with CNS activity. Its analytical purity ensures consistent yields and avoids the pitfalls of unknown impurities that can plague in-house syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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